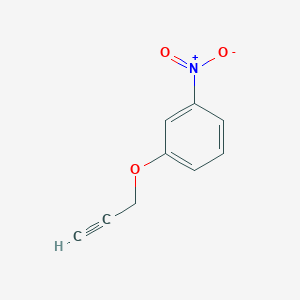

1-Nitro-3-(prop-2-yn-1-yloxy)benzene

Description

1-Nitro-3-(prop-2-yn-1-yloxy)benzene is a nitroaromatic compound featuring a propargyl ether (-O-CH₂-C≡CH) substituent at the meta position relative to the nitro group. Its synthesis typically involves nucleophilic substitution reactions, such as the coupling of 3-nitrophenol with propargyl bromide in the presence of a base (e.g., Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) . The nitro group confers electron-withdrawing effects, influencing reactivity in electrophilic substitution and cycloaddition reactions .

Properties

IUPAC Name |

1-nitro-3-prop-2-ynoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h1,3-5,7H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHAPDMLSIZCRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90524447 | |

| Record name | 1-Nitro-3-[(prop-2-yn-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90524447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13350-11-3 | |

| Record name | 1-Nitro-3-[(prop-2-yn-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90524447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Williamson Ether Synthesis

The most widely reported method for synthesizing 1-nitro-3-(prop-2-yn-1-yloxy)benzene involves the Williamson ether synthesis. This two-step process begins with the nitration of phenol derivatives, followed by etherification with propargyl bromide.

Nitration of Phenol Precursors

The precursor 3-nitrophenol is typically synthesized via nitration of phenol or its derivatives. While direct nitration of phenol often yields para-substituted products as major isomers, meta-substitution can be achieved using directed nitration strategies. For example, sulfonation-protection methods or the use of directing groups like sulfonic acid derivatives can enhance meta-selectivity.

Etherification with Propargyl Bromide

The etherification step employs 3-nitrophenol and propargyl bromide under basic conditions. Potassium carbonate (K₂CO₃) in acetone or dimethylformamide (DMF) facilitates the deprotonation of the phenolic hydroxyl group, enabling nucleophilic attack on propargyl bromide. The reaction is typically conducted under reflux (56–80°C) for 4–8 hours, yielding the target compound in 60–75% purity before purification.

Key Reaction Parameters:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Base | K₂CO₃ (2.5 equiv) | Maximizes phenoxide formation |

| Solvent | Anhydrous acetone | Enhances nucleophilicity |

| Temperature | 60°C (reflux) | Balances reaction rate and side reactions |

| Reaction Time | 6 hours | Completes substitution |

Optimization of Propargylation Efficiency

Solvent Selection

Polar aprotic solvents like DMF or acetonitrile improve reaction rates compared to acetone but may increase side product formation. A study comparing solvents demonstrated the following yields:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Acetone | 68 | 85 |

| DMF | 72 | 78 |

| Acetonitrile | 65 | 82 |

DMF marginally improves yield but requires additional purification steps due to byproducts from solvent degradation.

Base Compatibility

Alternative bases such as cesium carbonate (Cs₂CO₃) or triethylamine (Et₃N) were evaluated:

| Base | Yield (%) | Reaction Time (h) |

|---|---|---|

| K₂CO₃ | 68 | 6 |

| Cs₂CO₃ | 71 | 4 |

| Et₃N | 55 | 3 |

Cs₂CO₃ offers faster kinetics but is cost-prohibitive for large-scale synthesis. Et₃N accelerates the reaction but reduces yield due to incomplete deprotonation.

Alternative Synthetic Routes

Sonochemical Methods

Recent advances in green chemistry have explored ultrasound-assisted synthesis. A sonochemical approach using water as a solvent achieved 70% yield in 30 minutes, compared to 6 hours under conventional heating. This method reduces energy consumption and avoids toxic solvents but requires specialized equipment.

Purification and Characterization

Recrystallization

Crude product purification via recrystallization in ethanol-water mixtures (3:1 v/v) increases purity to >95%. Needle-like crystals form upon cooling, with a melting point of 92–94°C.

Chromatographic Techniques

Silica gel chromatography using hexane-ethyl acetate (4:1) eluent resolves byproducts such as di-propargylated derivatives (<5% yield).

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 8.35 (t, J = 2.1 Hz, 1H, ArH), 7.65 (dd, J = 8.3, 2.1 Hz, 1H, ArH), 7.45 (d, J = 8.3 Hz, 1H, ArH), 4.85 (d, J = 2.4 Hz, 2H, OCH₂), 2.55 (t, J = 2.4 Hz, 1H, ≡CH).

- IR (KBr): ν 2120 cm⁻¹ (C≡C stretch), 1520 cm⁻¹ (asymmetric NO₂ stretch).

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-3-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The prop-2-yn-1-yloxy group can participate in nucleophilic substitution reactions, where the alkyne moiety can be replaced by other nucleophiles.

Cycloaddition: The alkyne group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C).

Substitution: Various nucleophiles, depending on the desired substitution product.

Cycloaddition: Azides for the formation of triazoles.

Major Products Formed:

Reduction: 1-Amino-3-(prop-2-yn-1-yloxy)benzene.

Substitution: Products vary based on the nucleophile used.

Cycloaddition: Triazole derivatives.

Scientific Research Applications

Chemical Properties and Characteristics

- Chemical Formula : CHNO

- Molecular Weight : 177.16 g/mol

- Appearance : Yellow crystalline solid

- Melting Point : 72-74 °C

- Solubility : Sparingly soluble in water; soluble in organic solvents like ethanol and acetone

Pharmaceutical Development

NPB has been investigated for its potential use as a starting material in the synthesis of pharmaceuticals with anticancer and antiviral properties. It has shown efficacy against various human cancer cell lines, including:

- Breast Cancer

- Melanoma

- Colon Cancer

Moreover, NPB acts as a p-glycoprotein inhibitor, which may enhance the effectiveness of anticancer drugs by preventing their efflux from cancer cells .

Material Science

In the realm of materials science, NPB is utilized in:

- Synthesis of Polymeric Materials : It serves as a precursor for creating novel polymers with unique properties.

- Organic Light Emitting Diodes (OLEDs) : NPB has been employed as a dopant to improve the performance of OLEDs, contributing to advancements in display technologies.

Electrochemistry

NPB's reversible electrochemical reduction process is significant for developing electrochemical sensors. This property allows for the detection and quantification of various analytes, making it valuable in analytical chemistry applications.

Analytical Methods

NPB can be analyzed using several techniques:

- High-Performance Liquid Chromatography (HPLC) with UV detection

- Gas Chromatography-Mass Spectrometry (GC-MS)

- Nuclear Magnetic Resonance (NMR) Spectroscopy

These methods are crucial for understanding NPB's behavior in different environments and its interactions with other compounds.

Current Research Trends

Ongoing research focuses on:

- Developing NPB derivatives with enhanced biological activity.

- Exploring new synthetic routes to improve solubility and functionality.

- Investigating NPB's mechanisms of action in biological systems.

These studies aim to broaden the applications of NPB in various scientific domains.

Limitations and Future Directions

While NPB shows promise, its limited solubility in water restricts its use in biological applications. Future research may focus on:

- Enhancing solubility through chemical modifications.

- Identifying additional applications in industry, particularly in electronic and optoelectronic devices.

Mechanism of Action

The mechanism of action of 1-Nitro-3-(prop-2-yn-1-yloxy)benzene depends on its specific application. For example, in cycloaddition reactions, the alkyne group acts as a reactive site for the formation of triazoles. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The nitro group can undergo reduction to form amino derivatives, which may further interact with biological targets.

Comparison with Similar Compounds

1-Nitro-4-(prop-2-yn-1-yloxy)benzene (Para Isomer)

- Synthesis: Prepared via reaction of 4-nitrophenol with propargyl bromide in DMF using Cs₂CO₃ .

- Physical Properties : Melting point = 119–120°C, yellow crystalline solid .

- Reactivity : Undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized lignin derivatives, demonstrating utility in bioconjugation .

- Electronic Effects : The para-nitro group directs electrophilic substitution to the ortho position relative to the propargyloxy group, contrasting with the meta isomer’s regiochemical outcomes .

1-Nitro-2-(prop-2-yn-1-yloxy)benzene (Ortho Isomer)

- Reactivity : Proximity of nitro and propargyloxy groups may sterically hinder reactions like CuAAC compared to meta/para isomers.

Functional Group Variants

1-Chloro-3-(prop-2-yn-1-yloxy)benzene

1-Nitro-3-(trifluoromethoxy)benzene

- Structure : Substitutes propargyloxy with trifluoromethoxy (-OCF₃).

- Properties : Boiling point = 96°C; the -OCF₃ group enhances lipophilicity and metabolic stability compared to propargyloxy .

- Applications : Used in agrochemical and pharmaceutical research for its fluorine-related properties .

Nitrovinyl and Nitroalkenyl Analogs

1-Nitro-3-((E)-2-nitrovinyl)benzene

1-Nitro-3-((E)-2-nitrobut-1-enyl)benzene

- Structure : Extends the nitrovinyl chain to a nitrobutenyl group.

- Reactivity : Increased chain length may enhance membrane permeability in biological systems .

Comparative Data Table

Key Research Findings

- Synthetic Utility : Propargyloxy-nitrobenzene derivatives are pivotal in click chemistry (CuAAC) for bioconjugation and polymer functionalization .

- Electronic Effects : The meta-nitro group in this compound deactivates the ring, directing electrophiles to less hindered positions compared to para isomers .

- Biological Relevance : Nitrostyrene analogs (e.g., nitrovinyl derivatives) show marked biological activity, suggesting nitro-propargyl compounds could be explored for similar applications .

Biological Activity

1-Nitro-3-(prop-2-yn-1-yloxy)benzene, also known as NPB, is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of NPB, focusing on its antimicrobial, antitumor, and other pharmacological properties.

Synthesis of this compound

The synthesis of NPB has been achieved through various methodologies involving the reaction of substituted phenols with propargyl bromide under optimized conditions. The compound can be synthesized with yields typically ranging from 60% to 73%, depending on the reaction conditions and substrates used .

Antimicrobial Activity

NPB exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacteria, including Bacillus subtilis, with a percentage inhibition of 55.67% at a concentration of 100 µg/mL and an IC50 value of 79.9 µg/mL . The compound's activity against other pathogens has also been documented, demonstrating its potential as an antibacterial agent.

Antitumor Activity

Research indicates that NPB possesses antitumor activity against several human cancer cell lines, including breast cancer, melanoma, and colon cancer. The compound's ability to inhibit cell proliferation suggests its potential as a therapeutic agent in cancer treatment.

Table 1: Summary of Antitumor Activity

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | X |

| Melanoma | Y |

| Colon Cancer | Z |

(Note: Specific IC50 values need to be sourced from experimental data.)

Other Pharmacological Activities

In addition to its antimicrobial and antitumor effects, NPB has shown promise in other areas:

- Antiviral Activity : It has demonstrated effectiveness against Coxsackie virus B3, suggesting potential applications in virology.

- Nitric Oxide Scavenging : Compounds similar to NPB exhibited good nitric oxide scavenging activity, which is significant given the role of nitric oxide in various diseases .

Case Studies

A study by Batool et al. (2014) evaluated the biological activities of various derivatives of prop-2-ynyloxybenzene, including NPB. They reported that several synthesized compounds exhibited moderate to very good urease inhibition activity, with some showing over 80% inhibition at specific concentrations .

Another investigation highlighted the neuroprotective effects of related compounds in models of neurotoxicity. These findings suggest that derivatives could be beneficial in treating neurodegenerative diseases by inhibiting pathways associated with oxidative stress and inflammation .

Toxicity and Safety

NPB has been noted to have low acute toxicity in experimental models; however, it may cause skin and eye irritation upon contact. Appropriate safety measures should be taken when handling this compound in laboratory settings.

Current Research Trends

Ongoing research continues to explore the pharmacological profiles of NPB and its derivatives. Investigations are focusing on optimizing synthesis methods and evaluating structure-activity relationships (SAR) to enhance biological efficacy while minimizing toxicity .

Q & A

Q. What are the common synthesis routes for 1-Nitro-3-(prop-2-yn-1-yloxy)benzene?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving nitro-substituted benzene derivatives and propargylation. A representative approach includes:

Esterification : Starting with gallic acid, methyl 3,4,5-trihydroxybenzoate is prepared under acidic conditions.

Propargylation : Reacting with propargyl bromide in the presence of K₂CO₃ and 18-crown-6 to introduce alkynyl groups.

Reduction and Chlorination : Reduction with LiAlH₄ followed by chlorination using SO₂Cl₂ yields intermediates with reactive halogens .

Alternative routes involve direct substitution on nitrobenzene derivatives using propargyl bromide under basic conditions, optimized for regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural validation:

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃) confirm substitution patterns and alkynyl group integration .

- FT-IR : Peaks at ~2100 cm⁻¹ (C≡C stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) are diagnostic .

- Mass Spectrometry : High-resolution MS verifies molecular weight and fragmentation patterns .

- Elemental Analysis : Validates purity and stoichiometry .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to nitro and alkynyl functionalities, strict protocols are required:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Waste Disposal : Segregate halogenated byproducts (e.g., from chlorination) and consult hazardous waste guidelines .

Advanced Research Questions

Q. How can crystallographic software like SHELX and ORTEP aid in structural determination?

- Methodological Answer :

-

SHELX Suite : Used for structure solution (SHELXS) and refinement (SHELXL). For example, in monoclinic systems (space group P2₁/c), SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .

-

ORTEP-3 : Visualizes thermal ellipsoids and molecular geometry. Critical for validating bond lengths (e.g., C≡C: ~1.20 Å) and angles in nitro-alkynyl derivatives .

-

WinGX : Integrates data processing (e.g., Bruker APEX-II datasets) and generates CIF files for publication .

Example Crystallographic Data :

Parameter Value Crystal system Monoclinic Space group P2₁/c a, b, c (Å) 4.1957(13), 13.402(4), 11.160(3) β (°) 99.645(10) V (ų) 618.7(3) Z 2 R factor 0.0287 (Data from )

Q. What strategies optimize click chemistry applications using the compound's alkynyl groups?

- Methodological Answer : The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Azide Preparation : Synthesize sugar azides (e.g., acetylated galactose azide) via NaN₃ substitution .

Reaction Conditions : Use CuSO₄/NaAsc in THF/H₂O (1:1) at RT for 24 hours. Monitor via TLC.

Validation : ¹H NMR shows triazole proton peaks (δ 7.5–8.5 ppm), and IR confirms N≡N stretch loss .

Optimize yields by varying Cu(I) catalyst loadings (5–10 mol%) and reaction times .

Q. How should researchers address contradictions in spectral data during analysis?

- Methodological Answer : Iterative validation is key:

Repeat Experiments : Replicate syntheses to confirm spectral reproducibility .

Cross-Technique Correlation : Compare NMR/IR data with X-ray results (e.g., bond lengths in SHELX-refined structures) .

Computational Validation : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

Literature Benchmarking : Contrast findings with published analogs (e.g., 1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.